molecular formula C17H18N6O4S B2356291 2-(4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide CAS No. 2034549-45-4

2-(4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide

Cat. No.: B2356291
CAS No.: 2034549-45-4
M. Wt: 402.43
InChI Key: RDPFTJKWFXYPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(N-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide is a synthetic organic compound featuring a complex molecular structure that incorporates multiple heterocyclic systems, including a pyrazine ring and a pyrazole ring, linked via a sulfamoyl ethyl chain to a phenoxyacetamide group. This specific arrangement of atoms suggests potential for interesting biochemical interactions, though its precise mechanism of action and specific research applications are currently undetermined and require further investigation. Compounds containing pyrazine and pyrazole motifs are of significant interest in medicinal chemistry and are frequently explored in various research areas . Similarly, the sulfonamide functional group is a common pharmacophore found in molecules with diverse biological activities. Researchers are encouraged to investigate the potential of this chemical as a tool in biochemical or pharmacological studies. This product is provided as a high-purity solid and is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-[4-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethylsulfamoyl]phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O4S/c18-17(24)12-27-13-1-3-14(4-2-13)28(25,26)21-8-10-23-9-5-15(22-23)16-11-19-6-7-20-16/h1-7,9,11,21H,8,10,12H2,(H2,18,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPFTJKWFXYPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine with Pyrazine-Substituted Diketones

Pyrazine-2-carbaldehyde reacts with acetylacetone in ethanol under reflux (12 h) to form 3-(pyrazin-2-yl)-1H-pyrazole via Knorr pyrazole synthesis. The reaction proceeds through hydrazone formation followed by cyclization (yield: 68–72%).

Reaction Conditions :

  • Solvent: Ethanol
  • Catalyst: Piperidine (5 mol%)
  • Temperature: 80°C
  • Time: 12 h

Preparation of 2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine

Nucleophilic Substitution with Bromoethylamine

3-(Pyrazin-2-yl)-1H-pyrazole undergoes alkylation using 2-bromoethylamine hydrobromide in dimethylformamide (DMF) at 60°C for 6 h. The primary amine is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent steps.

Characterization Data :

  • Yield : 65%
  • $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$) : δ 8.95 (s, 1H, pyrazine-H), 8.45 (d, $$ J = 2.4 $$ Hz, 1H, pyrazole-H), 4.20 (t, $$ J = 6.8 $$ Hz, 2H, -CH2-N), 3.05 (t, $$ J = 6.8 $$ Hz, 2H, -CH2-NH2).

Synthesis of 4-(Sulfamoyl)phenoxyacetamide

Sulfonation of 4-Hydroxyphenylacetamide

4-Hydroxyphenylacetamide is treated with chlorosulfonic acid (ClSO3H) in dichloromethane at 0°C for 2 h to form 4-(chlorosulfonyl)phenoxyacetamide. Subsequent amination with aqueous ammonia (25%) yields the sulfamoyl derivative.

Optimized Conditions :

  • Molar Ratio (Substrate:ClSO3H) : 1:1.2
  • Reaction Time : 2 h
  • Yield : 78%

Final Coupling Reaction

Sulfonamide Bond Formation

The sulfamoylphenoxyacetamide intermediate reacts with 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine in tetrahydrofuran (THF) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The Boc-protecting group is removed with trifluoroacetic acid (TFA).

Reaction Parameters :

  • Temperature : 25°C (room temperature)
  • Time : 24 h
  • Yield : 62%

Alternative Multi-Component One-Pot Synthesis

A streamlined approach combines 4-hydroxyphenylacetamide, 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine, and sulfur trioxide–trimethylamine complex in acetonitrile. This method bypasses intermediate isolation, achieving a 54% yield in 8 h.

Advantages :

  • Reduced purification steps
  • Lower solvent consumption

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Time (h) Cost Efficiency
Stepwise Synthesis 4 62 44 Moderate
Multi-Component 2 54 8 High

The stepwise method offers higher yields but requires extensive purification. The multi-component approach is faster but less efficient.

Challenges and Optimization Strategies

  • Regioselectivity in Pyrazole Formation : Use of microwave irradiation (100°C, 30 min) improves regioselectivity to >90%.
  • Sulfonation Side Reactions : Controlled addition of ClSO3H at 0°C minimizes polysulfonation.
  • Amine Protection : Boc groups prevent unwanted acylation during coupling.

Chemical Reactions Analysis

Types of Reactions

2-(4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of 2-(4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for disease progression. The compound’s pyrazine and pyrazole moieties are key to its binding affinity and specificity, allowing it to modulate biological pathways effectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from the evidence, focusing on synthesis, physicochemical properties, and bioactivity (where available).

Table 1: Comparative Analysis of Structural Analogs

Compound Name & ID (Evidence) Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Solubility/Stability Notes Bioactivity (If Reported)
Target Compound Pyrazine, pyrazole, sulfamoyl, phenoxy-acetamide ~464.5 (calculated) Not reported Likely polar (sulfamoyl, acetamide) Not reported
N-(3-(N-(3-((3,5-dimethoxyphenyl)amino)pyrazin-2-yl)sulfamoyl)phenyl)acetamide (Compound 18, ) Pyrazine, sulfamoyl, acetamide, dimethoxyphenyl 432.10 (HRMS) Not reported Stable in DMF; HPLC purity ≥95% Hedgehog pathway inhibitor (IC₅₀ ~0.5 µM)
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e, ) Triazole, pyrimidine, pyridine, acetamide ~488.5 (calculated) 165–167 Soluble in DCM/MeOH (99:1) Imatinib analog (kinase inhibition potential)
2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(complex aryl ethyl)acetamide (189, ) Difluoromethyl-pyrazole, acetamide, chloro-indazole ~800 (estimated) Not reported Requires LiH/DMF for synthesis Kinase inhibitor (preclinical)
N-(4-Acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy] () Purine, phenoxy-acetamide ~498.5 (calculated) Not reported Lipophilic (purine core) Adenosine A2A receptor antagonist

Key Observations:

Structural Complexity vs. Bioactivity: The target compound’s pyrazine-pyrazole core contrasts with Compound 18’s pyrazine-dimethoxyphenyl system . The latter’s Hedgehog pathway inhibition highlights the role of electron-rich aromatic substituents in target engagement.

Sulfamoyl Group Impact: The sulfamoyl linker in the target compound and Compound 18 enhances hydrogen-bonding capacity compared to the ether-linked phenoxy groups in ’s diphenylacetamides . This may improve binding to polar enzyme pockets.

Synthesis Challenges: The target compound’s synthesis likely involves multi-step coupling (e.g., sulfamoylation of pyrazine-ethylamine intermediates), akin to methods in and . Yields for such complex hybrids are typically low (e.g., 19% for ’s chromenone-pyrazole analog ).

Thermal Stability :

  • High melting points (e.g., 165–167°C for 2e ) are common in acetamide derivatives due to strong intermolecular H-bonding. The target compound’s stability remains unverified but is expected to align with this trend.

Research Implications and Gaps

  • Synthetic Optimization : Low yields in similar compounds (e.g., 30% for 2e ) suggest a need for improved catalysis or greener solvents.

Biological Activity

The compound 2-(4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide is a complex organic molecule that incorporates pyrazine and pyrazole moieties, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The IUPAC name of the compound is 2-[4-[2-(3-pyrazin-2-yl-1H-pyrazol-1-yl)ethylsulfamoyl]phenoxy]acetamide . Its structure includes:

  • Pyrazine and Pyrazole Rings : These heterocyclic structures contribute to the compound's biological activity.
  • Sulfamoyl Group : Known for its medicinal properties, particularly in antimicrobial applications.

Molecular Formula

The molecular formula is C17H18N6O4SC_{17}H_{18}N_6O_4S, with a molecular weight of approximately 398.49 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The pyrazine and pyrazole moieties enhance binding affinity to various enzymes and receptors, facilitating modulation of biological pathways.

Therapeutic Applications

Research indicates that this compound may possess several therapeutic properties:

  • Anti-tubercular Activity : Studies have shown that derivatives of pyrazole compounds exhibit significant activity against Mycobacterium tuberculosis. For instance, compounds with similar structures demonstrated IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .
  • Anti-inflammatory Properties : Pyrazole derivatives have been reported to exhibit anti-inflammatory effects. For example, certain synthesized compounds showed up to 93% inhibition of interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs .
  • Antimicrobial Effects : The compound's structure suggests potential antimicrobial activity, as many pyrazole derivatives have demonstrated efficacy against various bacterial and fungal strains .

Study 1: Anti-tubercular Activity

A series of novel substituted-N-benzamide derivatives were synthesized and tested for their anti-tubercular properties. Among these, several compounds exhibited significant activity against M. tuberculosis, with IC90 values indicating potent efficacy .

Study 2: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, certain compounds showed maximum activity compared to standard drugs like diclofenac sodium. The results indicated a promising potential for these compounds in treating inflammatory conditions .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/IC90 ValuesReference
Pyrazole Derivative AAnti-tubercularIC50: 1.35 μM
Pyrazole Derivative BAnti-inflammatory76% IL-6 inhibition at 10 μM
Pyrazole Derivative CAntimicrobialEffective against E. coli at 40 μg/mL

Q & A

Basic: What spectroscopic methods are recommended for confirming the structure of 2-(4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide, and what key spectral features should be analyzed?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR : Identify pyrazine aromatic protons (δ 8.5–9.5 ppm), pyrazole NH (δ 10–12 ppm), and sulfamoyl NH (δ 7.5–8.5 ppm).
    • 13C NMR : Confirm carbonyl carbons (amide C=O at ~165 ppm) and sulfonamide S=O (δ 125–135 ppm).
    • 2D NMR (COSY, HSQC) : Resolve connectivity between pyrazole-ethyl and sulfamoyl-phenoxy groups.
  • Mass Spectrometry (HRMS/ESI-MS): Verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • IR Spectroscopy : Detect amide C=O (~1650 cm⁻¹) and sulfonamide S=O (~1350–1150 cm⁻¹) stretches.
  • HPLC-UV : Assess purity (>95%) at 254 nm .

Advanced: How can researchers resolve contradictions in reported biological activity data for sulfamoyl-containing acetamide derivatives like this compound?

Answer:
Discrepancies often arise from:

  • Assay variability (cell lines, enzyme isoforms).
  • Compound purity (impurities >5% skew results).
    Methodological solutions:
  • Standardization : Use reference compounds (e.g., kinase inhibitors) in parallel assays.
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).
  • Structural analogs : Compare with pyrazine-pyrazole hybrids (e.g., triazolo-pyridine derivatives in ) to isolate pharmacophores.
  • Dose-response reevaluation : Perform under consistent pH (7.4) and temperature (37°C) .

Basic: What are the critical steps in synthesizing this compound, and how do reaction conditions affect intermediate stability?

Answer:
Key synthesis steps:

Pyrazole-ethylamine formation : React 3-(pyrazin-2-yl)-1H-pyrazole with 2-chloroethylamine (K₂CO₃, DMF, 60°C).

Sulfamoylation : Treat 4-hydroxyphenylacetamide with sulfamoyl chloride (NaH, DMF, 0–5°C).

Etherification : Use Mitsunobu reaction (DIAD, PPh₃, THF) or SNAr (K₂CO₃, DMSO, 80°C) to link phenoxy and pyrazole-ethyl groups.
Stability considerations :

  • Protect pyrazole NH with Boc during sulfamoylation to prevent side reactions.
  • Store intermediates at -20°C; yields drop >10% if pH >8.5 during sulfamoylation .

Advanced: What computational strategies predict the binding mode of this compound to kinase targets, and how can models be validated?

Answer:

  • Molecular docking (AutoDock Vina/Glide): Dock against kinase X-ray structures (e.g., JAK2, PDB: 4BBE). Prioritize interactions:
    • Pyrazine N with hinge-region backbone NH.
    • Sulfamoyl S=O with catalytic lysine (e.g., Lys882 in EGFR).
  • Validation :
    • SPR assays : Measure binding affinity (KD); compare with docking-predicted ΔG.
    • Mutagenesis : Replace Lys882 with Ala; expect >50% activity loss.
    • ITC : Confirm enthalpy-driven binding .

Basic: What solvents and catalysts optimize condensation reactions for intermediates?

Answer:

Reaction StepSolventCatalyst/ConditionsYield Range
SulfamoylationDMFNaH (2 eq), 0–5°C70–85%
Mitsunobu etherificationTHFPPh₃ (1.2 eq), DIAD (1.5 eq)65–80%
SNAr etherificationDMSOK₂CO₃ (3 eq), 80°C60–75%
  • Note : Avoid water in sulfamoylation to prevent hydrolysis .

Advanced: How can kinetic studies improve preclinical formulation stability?

Answer:

  • Degradation pathways :
    • Hydrolysis (acetamide/sulfamoyl groups) dominates at pH >7.
    • Oxidation (pyrazine ring) under light.
  • Formulation strategies :
    • Lyophilization : Increases shelf-life (24 months at -80°C).
    • Antioxidants : Add 0.1% BHT to ethanolic solutions.
    • Co-solvents : Use PEG 400:H₂O (1:1) for solubility without hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.